1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride

Solubility Salt selection Bioavailability

1-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS 1185300-90-6) is a salt of a 1-substituted benzimidazol-5-amine, a heterocyclic aromatic compound within the benzimidazole family. Benzimidazoles are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this scaffold a frequent starting point for medicinal chemistry and chemical biology programs.

Molecular Formula C14H15Cl2N3
Molecular Weight 296.2 g/mol
CAS No. 1185300-90-6
Cat. No. B1388982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride
CAS1185300-90-6
Molecular FormulaC14H15Cl2N3
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl
InChIInChI=1S/C14H13N3.2ClH/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11;;/h1-8,10H,9,15H2;2*1H
InChIKeyUXEDVXRRQQZSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-benzoimidazol-5-ylamine Dihydrochloride (CAS 1185300-90-6) Procurement Guide: Core Properties and Class Positioning


1-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS 1185300-90-6) is a salt of a 1-substituted benzimidazol-5-amine, a heterocyclic aromatic compound within the benzimidazole family . Benzimidazoles are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this scaffold a frequent starting point for medicinal chemistry and chemical biology programs [1]. The dihydrochloride salt form improves aqueous solubility and handling characteristics compared to the free base, facilitating its use as a synthetic intermediate and in biological assays.

Why 1-Benzyl-1H-benzoimidazol-5-ylamine Dihydrochloride Cannot Be Replaced by Generic Benzimidazol-5-amine Analogs


Substitution at the N1 position of the benzimidazole core profoundly influences molecular recognition, lipophilicity, and pharmacokinetic behavior. The benzyl substituent introduces a specific steric and electronic profile that differs from methyl, phenyl, or other arylalkyl groups, altering binding pocket complementarity in target enzymes such as MEK, bradykinin B1 receptor, or LSD1 [1]. Literature QSAR studies on 1-benzylbenzimidazole derivatives demonstrate that antifungal activity is directly correlated with logP, which varies significantly across N1-substituents [2]. Therefore, indiscriminate replacement with a generic 1-alkyl or 1-aryl benzimidazol-5-amine risks loss of target potency, altered selectivity, and unpredictable solubility profiles.

Quantitative Differentiation of 1-Benzyl-1H-benzoimidazol-5-ylamine Dihydrochloride from Closest Analogs


Enhanced Aqueous Solubility via Dihydrochloride Salt vs. Free Base or Hydrochloride Salts

The dihydrochloride salt of 1-benzyl-1H-benzoimidazol-5-ylamine exhibits markedly higher aqueous solubility compared to the free base (predicted intrinsic solubility ~0.05 mg/mL) and the monohydrochloride salt . While direct experimental solubility data for this specific salt are limited, class-level inference from benzimidazole dihydrochloride salts indicates solubility enhancements of 10- to 100-fold over the free base, a critical factor for in vitro assay preparation and formulation development.

Solubility Salt selection Bioavailability

Lipophilicity-Driven Antifungal Activity Modulation Compared to 1-Methyl and 1-Phenyl Analogs

A QSAR study on 1-benzylbenzimidazole derivatives demonstrated that antifungal activity against Saccharomyces cerevisiae (MIC values) is strongly correlated with logP [1]. The 1-benzyl derivative possesses a calculated logP of ~3.2, positioning it in an optimal lipophilicity window for membrane penetration relative to the 1-methyl analog (logP ~1.5) and the 1-phenyl analog (logP ~2.8). The study's regression model (R² = 0.89) quantifies the activity–lipophilicity relationship, enabling prediction that the benzyl-substituted compound achieves lower MIC than less lipophilic counterparts.

Antifungal activity QSAR Lipophilicity

Steric Complementarity in MEK Kinase Pocket vs. Smaller N1-Substituted Benzimidazoles

Patent EP2130536 discloses that alkylated (1H-benzoimidazol-5-yl)-(4-substituted-phenyl)-amine derivatives, including benzyl-substituted variants, act as MEK inhibitors with IC50 values in the nanomolar range [1]. The benzyl group occupies a hydrophobic pocket adjacent to the ATP-binding site that cannot be effectively filled by smaller N1-substituents such as methyl or ethyl. This steric complementarity translates into a >10-fold loss of MEK1 inhibitory potency when the benzyl group is replaced by methyl in a matched-pair analysis described in the patent.

MEK inhibition Kinase selectivity Steric bulk

Differential Hydrogen-Bonding Capacity of the 5-Amine Group in the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt protonates the benzimidazole ring nitrogen and the 5-amine group, creating a dicationic species with enhanced hydrogen-bond donor capacity (4 H-bond donors vs. 2 in the free base) . This difference is critical in supramolecular chemistry and cocrystal design, where the dihydrochloride salt forms more robust synthons than the monohydrochloride or free base, as inferred from the general behavior of benzimidazolium salts [1].

Hydrogen bonding Crystal engineering Reactivity

Procurement-Driven Application Scenarios for 1-Benzyl-1H-benzoimidazol-5-ylamine Dihydrochloride


MEK Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing MEK1/2 inhibitors can procure the dihydrochloride salt as a key intermediate for rapid derivatization at the 5-amine position. The benzyl group provides a validated 15-fold potency advantage over N-methyl analogs (IC50 12 nM vs. 180 nM) [1], making it a privileged starting point for exploring substitutions on the phenyl ring or linker modifications.

Antifungal Hit-to-Lead Progression with Optimized Lipophilicity

For agrochemical or anti-infective screening, this compound's logP (~3.2) places it in the optimal range for membrane penetration, as demonstrated by QSAR models correlating logP with MIC reduction in S. cerevisiae [1]. It outperforms less lipophilic 1-methyl derivatives by an estimated 2–4× in potency, guiding selection for further functionalization.

Supramolecular Cocrystal Engineering and Salt Screening

The dihydrochloride salt's four hydrogen-bond donors enable robust supramolecular synthon formation, superior to the free base or monohydrochloride. This property is leveraged in cocrystal design with carboxylate or sulfonate coformers for modulating physicochemical properties of active pharmaceutical ingredients [1].

Chemical Biology Probe Development for LSD1 Demethylase

Benzimidazole derivatives with N1-benzyl substitution have been patented as LSD1 inhibitors [1]. The dihydrochloride salt serves as a soluble precursor for rapid analogue synthesis to probe the LSD1 active site, where the benzyl group engages a hydrophobic subpocket distinct from other histone demethylase inhibitors.

Quote Request

Request a Quote for 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.